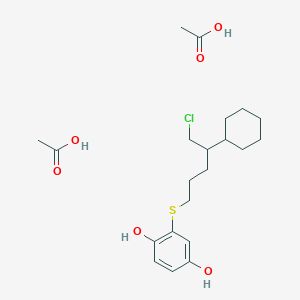
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol is a complex organic compound with a unique structure that combines acetic acid, a chlorinated cyclohexyl group, and a sulfanylbenzene diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol typically involves multiple steps, starting with the preparation of the core benzene diol structure. This is followed by the introduction of the sulfanyl group and the chlorinated cyclohexylpentyl chain. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The chlorinated cyclohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol: shares similarities with other sulfanylbenzene diols and chlorinated cyclohexyl compounds.
2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol: Lacks the acetic acid moiety but has a similar core structure.
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)benzene-1,4-diol: Similar but without the sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research endeavors.
Properties
CAS No. |
89706-29-6 |
|---|---|
Molecular Formula |
C21H33ClO6S |
Molecular Weight |
449.0 g/mol |
IUPAC Name |
acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C17H25ClO2S.2C2H4O2/c18-12-14(13-5-2-1-3-6-13)7-4-10-21-17-11-15(19)8-9-16(17)20;2*1-2(3)4/h8-9,11,13-14,19-20H,1-7,10,12H2;2*1H3,(H,3,4) |
InChI Key |
YOSSFRUVUGRANP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC(CC1)C(CCCSC2=C(C=CC(=C2)O)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















